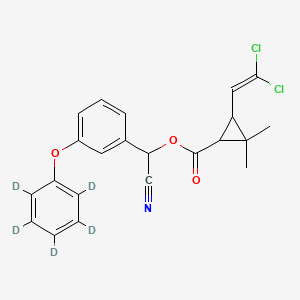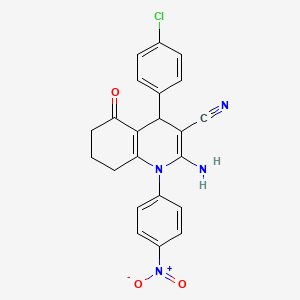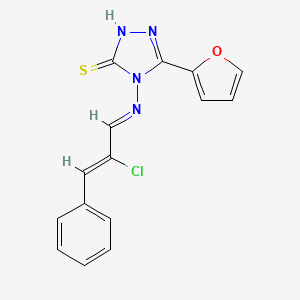
N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of Thiadiazole Core: The 1,3,4-thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 4-bromo-2-methylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thioether groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Thiadiazole derivatives are studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-2-methylphenyl)-2-((5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-Chloro-2-methylphenyl)-2-((5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(4-Bromo-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups that confer distinct biological activities and chemical reactivity. The presence of both bromo and chloro substituents, along with the thiadiazole core, makes it a versatile compound for various applications.
Propiedades
Número CAS |
476484-61-4 |
|---|---|
Fórmula molecular |
C18H15BrClN3OS3 |
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15BrClN3OS3/c1-11-8-13(19)4-7-15(11)21-16(24)10-26-18-23-22-17(27-18)25-9-12-2-5-14(20)6-3-12/h2-8H,9-10H2,1H3,(H,21,24) |
Clave InChI |
TVLCIUWFWDXWPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)




